molecular formula C23H39N9O5 B149606 H-Gly-Pro-Arg-Pro-Pro-NH2 CAS No. 126047-84-5

H-Gly-Pro-Arg-Pro-Pro-NH2

Cat. No. B149606
CAS RN: 126047-84-5
M. Wt: 521.6 g/mol
InChI Key: MKMYDPMCILXJQF-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Gly-Pro-Arg-Pro-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . It inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D .


Synthesis Analysis

The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” can be synthesized in laboratories and is available for purchase from various chemical suppliers . The molecular formula of this peptide is C18H32N8O4 and it has a molecular weight of 424.5 .


Chemical Reactions Analysis

The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” is involved in the process of fibrin polymerization . It inhibits the early stages of this process by preventing the degradation of fibrinogen and fragment D .

Scientific Research Applications

  • Structural Analysis and Conformation : The 1H nuclear magnetic resonance (NMR) spectra of several fibrinogen-like oligopeptides, including similar sequences to H-Gly-Pro-Arg-Pro-Pro-NH2, were recorded to understand their preferred conformations in solution. These peptides showed a mixture of cis and trans isomers and structural features like a type II beta turn (von Dreele, Rae, & Scheraga, 1978).

  • Peptide Inhibition and Bioactivity : A study on the cleavage of substance P by a post-proline cleaving enzyme isolated from bovine brain revealed insights into the bioactivity of similar peptides. The cleavage produced N-terminal and C-terminal fragments with distinct biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).

  • Fibrin Polymerization Inhibition : Analogs of Gly-Pro-Arg-Pro, resembling H-Gly-Pro-Arg-Pro-Pro-NH2, were synthesized and evaluated for their ability to inhibit fibrin polymerization and prolong clotting time. Certain analogs showed significant activity in these assays, providing insights into their potential therapeutic applications (Hsieh, Mudd, & Wilner, 1981).

  • Collagen Triple-helix Stability : Research on host-guest peptides containing Gly-Pro-Arg showed that this triplet, similar to H-Gly-Pro-Arg-Pro-Pro-NH2, is as stabilizing as Gly-Pro-Hyp in a collagen triple-helix environment. This study highlights the structural importance of these sequences in collagen (Yang, Chan, Kirkpatrick, Ramshaw, & Brodsky, 1997).

  • Degradation and Stability in Biological Systems : The degradation of similar peptides by human serum and other species' sera was studied, showing varying degrees of hydrolysis. This research provides insights into the stability and breakdown of such peptides in biological systems (Walter, Neidle, & Marks, 1975).

  • Collagen-like Polypeptide Structures : The crystal and molecular structure of a collagen-like polypeptide (Pro-Pro-Gly)10 was determined, which contributes to understanding the structure and stability of collagen-related sequences (Okuyama, Arnott, Takayanagi, & Kakudo, 1981).

Mechanism of Action

The peptide “H-Gly-Pro-Arg-Pro-Pro-NH2” acts by inhibiting the early stages of fibrin polymerization . This is achieved by preventing the degradation of fibrinogen and fragment D .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N9O5/c24-13-18(33)30-10-3-7-16(30)20(35)29-14(5-1-9-28-23(26)27)21(36)32-12-4-8-17(32)22(37)31-11-2-6-15(31)19(25)34/h14-17H,1-13,24H2,(H2,25,34)(H,29,35)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMYDPMCILXJQF-QAETUUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Pro-Arg-Pro-Pro-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-Pro-Arg-Pro-Pro-NH2
Reactant of Route 2
H-Gly-Pro-Arg-Pro-Pro-NH2
Reactant of Route 3
H-Gly-Pro-Arg-Pro-Pro-NH2
Reactant of Route 4
H-Gly-Pro-Arg-Pro-Pro-NH2
Reactant of Route 5
H-Gly-Pro-Arg-Pro-Pro-NH2
Reactant of Route 6
Reactant of Route 6
H-Gly-Pro-Arg-Pro-Pro-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.